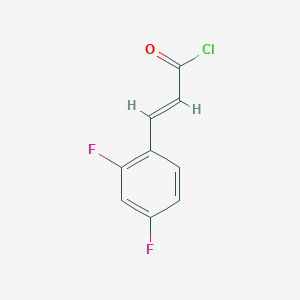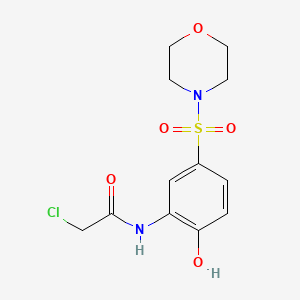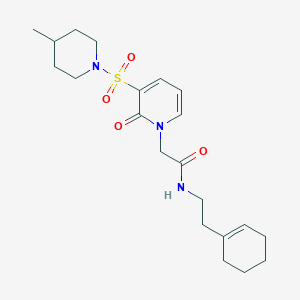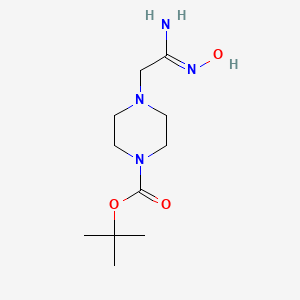
5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidin” is a pyrimidine derivative . Pyrimidine is a basic structure in medicinal chemistry and is known for its wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been studied extensively . In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The synthesis process often involves various substrates such as aldehydes, alcohols, azides, aldoximes, nitriles, and halides .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives have been explored in several studies . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Pseudouridine and Related Compounds : 5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidin has been utilized in the synthesis of pseudouridine and related compounds. For instance, 5-Bromo-2,4-di-t-butoxypyrimidine is converted into pyrimidin-5-yl-lithium and coupled to other compounds to afford pseudouridine, a nucleoside derivative (Brown, Burdon, & Slatcher, 1968).
Antiviral Properties : Research on C-5 substituted tubercidin analogues, including compounds related to this compound, has shown significant antiviral properties against various RNA and DNA viruses. These studies highlight the potential of such compounds in antiviral therapies (Bergstrom et al., 1984).
Antibacterial Activity : The synthesis and characterization of novel pyrimidine derivatives have shown potential antibacterial activity. This includes the synthesis of compounds derived from this compound and their evaluation against various bacterial strains (Afrough et al., 2019).
Large-Scale Synthesis for Heterocyclic Compounds : The compound has been used in methodologies for large-scale synthesis of heterocyclic compounds. This includes the synthesis of pyridin- and pyrimidin-2-yl acetate cores, which are crucial in pharmaceutical and chemical industries (Morgentin et al., 2009).
Biological Research Applications
Biochemical and Biological Properties : Studies have explored the biochemical properties of compounds related to this compound, such as 5-bromotubercidin. These studies delve into how these compounds interact with cellular processes, potentially offering insights into cellular metabolism and virus-cell relationships (Brdar & Reich, 2008).
Effects on DNA and Cell Proliferation : Research on halogenated pyrimidine analogs like 5-bromo-2′-deoxyuridine, closely related to this compound, has shed light on their effects on DNA synthesis and cell proliferation. This is particularly important in understanding the developmental processes of the central nervous system (Martí-Clúa, 2021).
Inhibition of Enzymatic Activities : Studies on phenylselenenyl- and phenylthio-substituted pyrimidines, which include 5-bromo-2,4-bis(benzyloxy)pyrimidine derivatives, demonstrate their ability to inhibit specific enzymatic activities. This has implications for developing drugs targeting specific enzymes (Goudgaon et al., 1993).
Antiretroviral Activity : Research on acyclic nucleoside phosphonate analogues, including derivatives of 5-bromo-2,4-diaminopyrimidine, has shown notable antiretroviral activity. This research contributes to the development of treatments for retroviruses, including HIV (Hocková et al., 2003).
Wirkmechanismus
Mode of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological activities . The specific interactions with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities
Result of Action
It is known that pyrimidine derivatives have varied medicinal applications , but the specific effects of “5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidin” at the molecular and cellular level need further investigation.
Eigenschaften
IUPAC Name |
5-bromo-2-(pyridin-2-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-8-5-13-10(14-6-8)15-7-9-3-1-2-4-12-9/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXQRCTUGXFPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2429218.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2429219.png)
![5-methyl-N-(2-methylpropyl)-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2429220.png)

![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine](/img/structure/B2429222.png)




![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2429228.png)

![N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)


